2-(2-Chloro-5-methyl-phenoxy)-propylamine
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Overview
Description
2-(2-Chloro-5-methyl-phenoxy)-propylamine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a chloro and methyl group attached to a phenoxy ring, which is further connected to a propylamine chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methyl-phenoxy)-propylamine typically involves the reaction of 2-chloro-5-methylphenol with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methyl-phenoxy)-propylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding phenoxy acids or aldehydes.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives with different functional groups.
Scientific Research Applications
2-(2-Chloro-5-methyl-phenoxy)-propylamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methyl-phenoxy)-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methyl-phenoxy-acetic acid
- 2-Chloro-5-phenoxy-aniline
Comparison
2-(2-Chloro-5-methyl-phenoxy)-propylamine is unique due to its specific structural features, such as the presence of a propylamine chain, which distinguishes it from similar compounds like 2-chloro-5-methyl-phenoxy-acetic acid and 2-chloro-5-phenoxy-aniline. These structural differences result in distinct chemical properties and reactivity, making this compound suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(2-chloro-5-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-7-3-4-9(11)10(5-7)13-8(2)6-12/h3-5,8H,6,12H2,1-2H3 |
InChI Key |
ZJNJQUCBATWJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)CN |
Origin of Product |
United States |
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